molecular formula C22H31Cl2FN2O4 B2515566 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride CAS No. 1327645-66-8

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride

Cat. No.: B2515566
CAS No.: 1327645-66-8
M. Wt: 477.4
InChI Key: HEIXFVYKELUBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 4-fluorophenyl group at the 1-position. The propan-2-ol backbone is modified with a 2-(3-methoxyphenoxy)ethoxy group at the 3-position and a piperazinyl moiety at the 1-position, forming a dihydrochloride salt.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O4.2ClH/c1-27-21-3-2-4-22(15-21)29-14-13-28-17-20(26)16-24-9-11-25(12-10-24)19-7-5-18(23)6-8-19;;/h2-8,15,20,26H,9-14,16-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIXFVYKELUBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride is a piperazine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H29Cl2FN2O3C_{22}H_{29}Cl_2FN_2O_3. Its structure features a piperazine ring substituted with a fluorophenyl group and an ethoxy chain linked to a methoxyphenoxy moiety. The presence of these functional groups is critical for its biological activity.

Piperazine derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes. The specific compound has been studied for its antidepressant and anxiolytic properties, primarily through its influence on serotonin and dopamine pathways.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : It may also affect dopaminergic pathways, which are crucial in the regulation of mood and behavior.

Biological Activity Studies

Several studies have assessed the pharmacological effects of similar piperazine compounds, providing insights into the potential efficacy of this specific derivative.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depression scores in animal models
AnxiolyticDecreased anxiety-like behavior in rodent tests
Neurotransmitter ModulationAltered levels of serotonin and dopamine
CytotoxicityLow cytotoxicity in human cell lines

Case Studies

  • Antidepressant Efficacy : A study conducted on rodent models demonstrated that the administration of the compound led to a notable decrease in depressive behaviors as measured by the forced swim test. This suggests that it may enhance serotonergic activity, similar to established antidepressants.
  • Anxiolytic Properties : In another investigation, the compound was tested for its anxiolytic effects using the elevated plus maze model. Results indicated a significant increase in time spent in open arms, suggesting reduced anxiety levels.
  • Neurotransmitter Analysis : Research focusing on neurotransmitter levels showed that treatment with this compound resulted in increased serotonin turnover rates, implicating its role as a serotonin reuptake inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

  • 4-Fluorophenyl vs. 4-Chlorophenyl (): The compound in -(4-chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride, replaces the 4-fluorophenyl group with 4-methoxyphenyl on piperazine and 4-chlorophenoxy on the propanol chain. Chlorine’s higher electronegativity may increase binding affinity to adrenergic receptors compared to fluorine, but fluorine’s smaller size could improve metabolic stability .
  • Adamantylphenoxy vs. Methoxyphenoxy (): 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride () incorporates a bulky adamantyl group. This modification likely enhances hydrophobic interactions but reduces solubility compared to the target compound’s methoxyphenoxy group .

Side Chain Modifications

  • Ethoxy Linkers (Target Compound vs. ): describes 1-(2-(4-chlorophenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, which shares the ethoxy linker but substitutes 3-methoxyphenoxy with 4-chlorophenoxy. The chlorine atom may enhance σ-receptor binding, whereas the methoxy group in the target compound could favor serotonin receptor interactions .
  • Allylphenoxy and Hydroxyethylpiperazine (): The compound in features an allylphenoxy group and a hydroxyethylpiperazine.

Physicochemical and Pharmacological Comparisons

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Salt Form
Target Compound ~483.3 4-Fluorophenyl, 3-methoxyphenoxy Dihydrochloride
(1215780-51-0) 439.9 4-Methoxyphenyl, 4-chlorophenoxy Hydrochloride
(1323583-42-1) 481.8 2-Fluorophenyl, 4-chlorophenoxy Dihydrochloride

The dihydrochloride salt in the target compound and improves aqueous solubility compared to mono-hydrochloride forms (e.g., ) .

Receptor Binding and Therapeutic Indications

  • (Avishot/Flivas): A related piperazinyl-propanol derivative with a naphthyloxy group is marketed as a β-blocker, highlighting the structural versatility of this class for cardiovascular or CNS disorders .
  • (E-configuration): The E-conformation in (E)-3-(2-ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]-piperazin-1-yl}prop-2-en-1-ol () demonstrates how stereochemistry and aryl substituents influence receptor selectivity .

Q & A

Basic: What are the critical steps in synthesizing 1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(2-(3-methoxyphenoxy)ethoxy)propan-2-ol dihydrochloride?

The synthesis involves multi-step organic reactions, typically starting with the formation of the piperazine core followed by functionalization of the propan-2-ol backbone. Key steps include:

  • Nucleophilic substitution to attach the 4-fluorophenyl group to the piperazine ring.
  • Ether linkage formation between the 3-methoxyphenoxyethoxy moiety and the propan-2-ol chain via Williamson ether synthesis.
  • Salt formation with hydrochloric acid to yield the dihydrochloride form.
    Critical parameters include temperature control (<60°C to avoid side reactions), pH adjustments during salt formation, and stoichiometric precision to ensure >90% yield. Post-synthesis purification via recrystallization or column chromatography is essential .

Basic: How is structural characterization performed for this compound?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the 4-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the methoxyphenoxyethoxy chain (δ ~3.8–4.3 ppm for ether-linked oxygens).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H+^+]+^+ at m/z 463.2).
  • Elemental analysis : Ensures correct stoichiometry of chlorine in the dihydrochloride salt (Cl^- content ~12–13%).
    Discrepancies in NMR splitting patterns may indicate stereochemical impurities, necessitating chiral HPLC for resolution .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s CNS activity?

SAR strategies include:

  • Modifying substituents : Replace the 3-methoxyphenoxy group with electron-withdrawing groups (e.g., 3-chlorophenoxy) to assess impacts on receptor binding affinity.
  • Alkyl chain variation : Shorten or lengthen the ethoxy linker to evaluate steric effects on blood-brain barrier penetration.
  • Piperazine ring substitution : Introduce bicyclic or spirocyclic analogs (e.g., bicyclo[2.2.1]heptane derivatives) to enhance conformational rigidity and selectivity for serotonin or dopamine receptors .
    Computational docking (e.g., AutoDock Vina) against 5-HT1A_{1A} or D2_2 receptor models can prioritize analogs for synthesis .

Advanced: How to resolve contradictory pharmacological data between in vitro and in vivo studies?

Contradictions may arise from:

  • Metabolic instability : Use LC-MS/MS to identify metabolites in plasma or brain homogenates.
  • Off-target effects : Perform radioligand binding assays against a broad receptor panel (e.g., CEREP’s Psychoactive Drug Screening Program).
  • Pharmacokinetic limitations : Measure logP (target ~2–3 for CNS penetration) and plasma protein binding (equilibrium dialysis) to refine dosing regimens.
    Orthogonal validation with microdialysis or PET imaging in rodents can reconcile discrepancies .

Advanced: What computational methods are suitable for predicting this compound’s solubility and formulation stability?

  • Solubility prediction : Use COSMO-RS or Abraham solvation models to calculate aqueous solubility (logS). Experimental validation via shake-flask method in PBS (pH 7.4) and biorelevant media (FaSSIF/FeSSIF) is critical.
  • Stability analysis : Molecular dynamics (MD) simulations (e.g., GROMACS) assess hydrolysis susceptibility of the ether or piperazine groups under acidic/oxidative conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) confirm degradation pathways .

Advanced: What strategies improve selectivity for adrenergic vs. serotonergic receptors?

  • Pharmacophore modeling : Identify key hydrogen-bond acceptors (e.g., fluorine in the 4-fluorophenyl group) and hydrophobic regions using Schrödinger’s Phase.
  • Mutagenesis studies : Engineer α2A_{2A}-adrenergic or 5-HT1A_{1A} receptors with alanine-scanning mutations to pinpoint binding residues.
  • Thermodynamic integration : Calculate binding free energy differences (ΔΔG) for analogs with modified piperazine substituents .

Advanced: How to address batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.
  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize variables like reaction time (X1_1), temperature (X2_2), and solvent polarity (X3_3) for robustness.
  • Quality by design (QbD) : Define critical quality attributes (CQAs) such as enantiomeric excess (>98%) and residual solvent levels (<0.1% DCM) .

Advanced: What in vitro assays are recommended for evaluating off-target toxicity?

  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC50_{50} >10 μM acceptable).
  • Mitochondrial toxicity : Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in HepG2 cells using Seahorse XF analyzers.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) .

Advanced: How to design a scalable purification protocol for GMP-compliant production?

  • Chromatography : Use preparative HPLC with C18 columns (acetonitrile/0.1% TFA gradient) for >99.5% purity.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) via anti-solvent addition to enhance crystal habit and filterability.
  • Lyophilization : Characterize the solid-state form (PXRD, DSC) to ensure stability during storage .

Advanced: What strategies mitigate hygroscopicity in the dihydrochloride salt?

  • Counterion exchange : Test alternative salts (e.g., besylate or tosylate) with lower hygroscopicity.
  • Co-crystallization : Form co-crystals with succinic acid or caffeine to reduce water uptake.
  • Packaging : Use desiccated blister packs with molecular sieves for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.